molecular formula C8H18ClNO4 B13599557 3-{[2-(2-Hydroxyethoxy)ethyl](methyl)amino}propanoicacidhydrochloride

3-{[2-(2-Hydroxyethoxy)ethyl](methyl)amino}propanoicacidhydrochloride

Cat. No.: B13599557
M. Wt: 227.68 g/mol
InChI Key: NWMCZXCVGWNXRC-UHFFFAOYSA-N
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Description

3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2-(2-Hydroxyethoxy)ethanol with a suitable amine, such as methylamine, under controlled conditions to form an intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product. The reaction conditions, including temperature, pH, and solvent choice, are critical to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays to study enzyme interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(2-Hydroxyethoxy)ethoxy]methyl}heptanoic acid
  • Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate

Uniqueness

Compared to similar compounds, 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H18ClNO4

Molecular Weight

227.68 g/mol

IUPAC Name

3-[2-(2-hydroxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO4.ClH/c1-9(3-2-8(11)12)4-6-13-7-5-10;/h10H,2-7H2,1H3,(H,11,12);1H

InChI Key

NWMCZXCVGWNXRC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)CCOCCO.Cl

Origin of Product

United States

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